Cas no 7127-19-7 (2-Phenyl-4,5-dihydrooxazole)

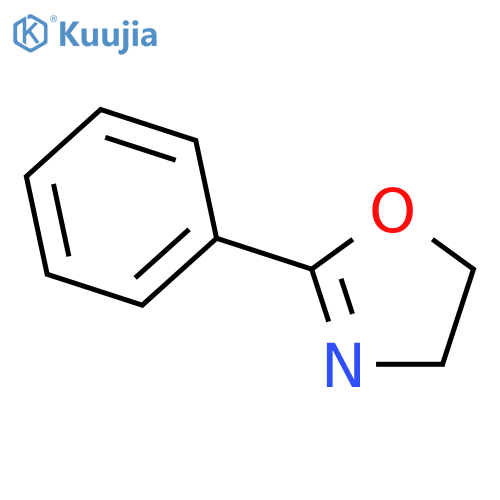

2-Phenyl-4,5-dihydrooxazole structure

商品名:2-Phenyl-4,5-dihydrooxazole

2-Phenyl-4,5-dihydrooxazole 化学的及び物理的性質

名前と識別子

-

- 2-Phenyl-4,5-dihydrooxazole

- 4,5-Dihydro-2-phenyloxazole

- 2-Phenyl-2-oxazoline

- 2-phenyl-4,5-dihydro-1,3-oxazole

- 2-Phenyl-4,5-dihydro-oxazole

- C9H9NO

- (4,5-Dihydro-2-Oxazolyl)Benzene

- 2-Phenyl(2-oxazoline)

- oxazole, 4,5-dihydro-2-phenyl-

- ZXTHWIZHGLNEPG-UHFFFAOYSA-N

- 2-Phenyl-1,3-oxazol-2-ine

- 2-phenyloxazoline

- KSC494C8P

- FCH1115599

- 2-Phenyl-4,5-dihydro-1,3-oxazole #

- DTXSID30288157

- 2-Phenyl-2-oxazoline, 99%

- F19688

- InChI=1/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H

- AM20041065

- BDBM50497964

- D2155

- 2-phenyl-4

- SCHEMBL84185

- AKOS005362465

- CHEMBL3323438

- 35255-75-5

- FT-0698882

- CS-W016346

- 7127-19-7

- SY052471

- A866469

- MFCD00075541

-

- MDL: MFCD00075541

- インチ: 1S/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2

- InChIKey: ZXTHWIZHGLNEPG-UHFFFAOYSA-N

- ほほえんだ: O1C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NC([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 147.06800

- どういたいしつりょう: 147.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 21.6

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.118 g/mL at 25 °C(lit.)

- ゆうかいてん: 12 °C (lit.)

- ふってん: 243°C

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.567(lit.)

- PSA: 21.59000

- LogP: 0.89900

- ようかいせい: 使用できません

2-Phenyl-4,5-dihydrooxazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:0-10°C

2-Phenyl-4,5-dihydrooxazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Phenyl-4,5-dihydrooxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D107070-5g |

4,5-DIHYDRO-2-PHENYLOXAZOLE |

7127-19-7 | 97% | 5g |

$130 | 2024-05-23 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031669-100g |

2-Phenyl-4,5-dihydrooxazole |

7127-19-7 | 99% | 100g |

¥471 | 2024-05-22 | |

| TRC | P320993-100mg |

2-Phenyl-4,5-dihydrooxazole |

7127-19-7 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Chemenu | CM191345-100g |

2-Phenyl-4,5-dihydrooxazole |

7127-19-7 | 95%+ | 100g |

$122 | 2024-07-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11150-25g |

2-Phenyl-2-oxazoline |

7127-19-7 | 25g |

¥286.0 | 2021-09-04 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031669-25g |

2-Phenyl-4,5-dihydrooxazole |

7127-19-7 | 99% | 25g |

¥128 | 2024-05-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11150-5g |

2-Phenyl-2-oxazoline |

7127-19-7 | 5g |

¥86.0 | 2021-09-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P863493-100g |

2-Phenyl-2-oxazoline |

7127-19-7 | ≥99% | 100g |

¥1,413.00 | 2022-09-01 | |

| Fluorochem | 208994-1g |

2-Phenyl-4,5-dihydrooxazole |

7127-19-7 | 95% | 1g |

£10.00 | 2022-03-01 | |

| abcr | AB141801-5 g |

4,5-Dihydro-2-phenyloxazole, 98%; . |

7127-19-7 | 98% | 5g |

€87.80 | 2023-06-24 |

2-Phenyl-4,5-dihydrooxazole 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

7127-19-7 (2-Phenyl-4,5-dihydrooxazole) 関連製品

- 54472-46-7(Benzenamine, 4-(4,5-dihydro-2-oxazolyl)-)

- 7426-75-7(1,4-Bis(4,5-dihydro-2-oxazolyl)benzene)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7127-19-7)2-Phenyl-4,5-dihydrooxazole

清らかである:99%

はかる:500g

価格 ($):321.0